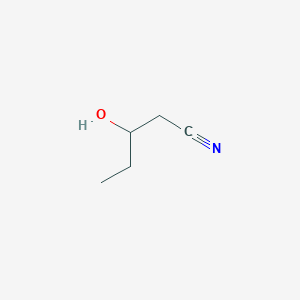

3-Hydroxypentanenitrile

説明

Contextualizing 3-Hydroxypentanenitrile in Organic Synthesis and Biocatalysis

In the realm of organic chemistry, this compound serves as a valuable intermediate for creating more complex molecules, including those with applications in the pharmaceutical and agrochemical industries. google.com Its synthesis is a key topic of research, with methods evolving to improve efficiency and selectivity.

A common precursor for this compound is 3-ketopentanenitrile. google.comtandfonline.com The conversion is typically achieved through the reduction of the ketone group. This transformation can be accomplished via traditional chemical methods or, increasingly, through biocatalysis. Biocatalytic processes utilize enzymes, such as reductases and dehydrogenases, or whole microbial cells to perform the reduction. google.comgoogle.com This approach is often favored for its high stereoselectivity, allowing for the production of specific optical isomers. google.com For instance, enzymes sourced from microorganisms like Absidia coerulea and Agrocybe cylyndracea have been effectively used for the stereoselective reduction of 3-ketopentanenitrile.

Furthermore, the nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 3-hydroxycarboxylic acids, which are also important chemical synthons. google.com This hydrolysis can be performed under harsh chemical conditions, but enzyme-catalyzed methods using nitrilases offer a milder and more selective alternative. google.comgoogle.com Another biocatalytic application involves the use of halohydrin dehalogenases, which can catalyze the ring-opening of epoxides with cyanide to form β-hydroxynitriles like this compound. researchgate.netd-nb.info

Significance as a Chiral Intermediate in Fine Chemical Production

The true significance of this compound in fine chemical production lies in its chirality. The carbon atom bonded to the hydroxyl group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Hydroxypentanenitrile and (S)-3-Hydroxypentanenitrile. In the synthesis of pharmaceuticals and other bioactive molecules, often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. google.comgoogle.com

Consequently, the production of enantiomerically pure this compound is of paramount importance. The (R)-enantiomer, in particular, is a critical intermediate for the synthesis of an immunosuppressive agent that acts as an inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) inhibitor. tandfonline.comjst.go.jp It is also a precursor for other valuable bioactive compounds.

To meet the high purity demands of the pharmaceutical industry, significant research has been dedicated to developing methods that yield high enantiomeric excess (ee). Chemo-enzymatic strategies have proven highly effective. One such process involves an initial enantioselective enzymatic reduction of 3-oxopentanenitrile (B1588766) to produce (R)-3-Hydroxypentanenitrile with a good initial ee, which is then further enhanced. tandfonline.comtandfonline.comnih.gov A subsequent step, such as lipase-catalyzed enantioselective hydrolysis of an ester derivative, can elevate the enantiomeric excess to over 99%, a level suitable for industrial-scale production of fine chemicals. tandfonline.comtandfonline.com

Table 1: Comparison of Synthesis Methods for (R)-3-Hydroxypentanenitrile This table provides a comparative overview of different methods used for the synthesis of (R)-3-Hydroxypentanenitrile, highlighting key performance parameters.

| Parameter | Chemical Synthesis | Enzymatic Reduction | Catalytic Hydrogenation |

|---|---|---|---|

| Yield | 72% | 17.4% | 85–92% |

| Enantiomeric Excess (ee) | 87% | 84.6–88.1% | 78–90% |

| Scalability | Moderate | Low | High |

| Cost | Low | High | Moderate |

Data sourced from a comparative analysis of synthesis methods.

Table 2: Performance of Select Microbial Strains in the Biocatalytic Reduction of 3-Ketopentanenitrile This table shows the effectiveness of different microorganisms in producing (R)-3-Hydroxypentanenitrile, detailing the molar yield and optical purity achieved.

| Microorganism | Molar Yield (%) | Optical Purity (% ee) |

|---|---|---|

| Absidia coerulea IFO 4011 | 17.4% | 84.6% |

| Agrocybe cylyndracea IFO 30299 | 14.7% | 88.1% |

| Aspergillus niger IFO 4091 | 5.6% | 87.9% |

Data reflects the performance of microbial strains in a glucose-corn steep liquor medium.

Overview of Current Research Trajectories and Future Prospects

Current research on this compound is largely driven by the need for more efficient, scalable, and sustainable manufacturing processes, especially for its enantiopure forms. A major trajectory is the refinement of biocatalytic and chemo-enzymatic routes. tandfonline.comtandfonline.com This includes the discovery and engineering of novel enzymes (ketoreductases, lipases) with improved activity, stability, and selectivity. researchgate.net The goal is to develop industrial processes that avoid the use of expensive or toxic reagents, such as the thiacrown ethers previously used in some resolution methods. tandfonline.com

Another active area of investigation is the use of this compound and its derivatives as building blocks for new chemical entities. Research is exploring their potential in medicinal chemistry beyond their established role as intermediates. For example, derivatives are being studied for various pharmacological activities, including enzyme inhibition and potential antimicrobial or neuroprotective effects. The nitrile group can act as a "warhead" in covalent inhibitors, making these structures interesting for drug design.

The future prospects for this compound are closely tied to the continued growth of the fine chemicals and pharmaceutical industries. As the demand for complex, chiral molecules increases, the importance of versatile and readily available intermediates like this compound will also grow. Ongoing research into continuous flow reactor technology for its synthesis promises to significantly improve throughput compared to traditional batch processes, paving the way for more cost-effective and large-scale production. The continued exploration of its chemical reactivity and biological activity is expected to unlock new applications in materials science and drug discovery.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxypentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRDEQPODSZQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431791 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13635-05-7 | |

| Record name | 3-hydroxypentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxypentanenitrile and Its Stereoisomers

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic strategies offer a powerful approach to producing enantiomerically pure 3-hydroxypentanenitrile. These methods leverage the high selectivity of enzymes for specific transformations, often coupled with traditional chemical reactions to prepare substrates or further modify the enzymatically produced intermediates.

Enantioselective Enzymatic Reduction of Carbonyl Precursors

A key strategy in the synthesis of chiral this compound involves the enantioselective reduction of a prochiral ketone precursor, 3-oxopentanenitrile (B1588766). This transformation is effectively catalyzed by a class of enzymes known as ketoreductases or oxidoreductases, which facilitate the transfer of a hydride from a cofactor to the carbonyl group.

Various oxidoreductases and ketoreductases (KREDs) have been identified and utilized for the asymmetric reduction of 3-oxopentanenitrile to (R)- or (S)-3-hydroxypentanenitrile. wikipedia.orgfrontiersin.orgusm.my These enzymes, often derived from microorganisms, exhibit high stereo- and regioselectivity. zhaw.ch For instance, a notable chemo-enzymatic process for synthesizing (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess (ee) has been developed. oup.comnih.govlookchem.com This method employs an initial enantioselective enzymatic reduction of 3-oxopentanenitrile using Reductase S1, which yields (R)-3-hydroxypentanenitrile with an initial ee of 81.5%. oup.comnih.govresearchgate.net

Another example is the use of a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans, which has been successfully used to produce (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%. researchgate.net The gene for this enzyme has been cloned and expressed, demonstrating high similarity to other putative acetoacetyl-CoA reductases. researchgate.net The advancement in KRED technology has expanded their application in process chemistry, allowing for optimizations in a controlled, ex vivo setting. nih.gov

| Enzyme | Source Organism | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Reductase S1 | Not Specified | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | 81.5% |

| Acetoacetyl-CoA reductase (AdKR) | Achromobacter denitrificans | 3-Oxopentanenitrile | (R)-3-Hydroxypentanenitrile | >99% |

The catalytic activity of ketoreductases is dependent on nicotinamide (B372718) cofactors, typically NADH or NADPH. google.com These cofactors are consumed in stoichiometric amounts during the reduction reaction, making their continuous supply crucial for the economic viability of the process. nih.gov To address this, coenzyme regeneration systems are often coupled with the main enzymatic reaction.

The stability and handling of the substrate, 3-oxopentanenitrile, are important considerations for large-scale synthesis. Research has shown that the alkali metal salts of 3-oxopentanenitrile can be produced efficiently and are stable compounds that are easier to store. google.com This approach provides a practical solution to potential stability issues with the free ketone, facilitating its use in industrial applications.

Coenzyme Regeneration Systems (e.g., Glucose Dehydrogenase)

Lipase-Catalyzed Reactions for Enantiomeric Enrichment

Lipases are another class of versatile enzymes employed in the synthesis of enantiomerically pure compounds. They are particularly useful in kinetic resolution strategies, where they selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the two.

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. frontiersin.orgresearchgate.net In the context of this compound synthesis, a lipase-catalyzed reaction can be used to enhance the enantiomeric purity of the product obtained from the initial enzymatic reduction.

For example, the (R)-3-hydroxypentanenitrile obtained from the reductase-catalyzed reduction of 3-oxopentanenitrile, which has an initial enantiomeric excess of 81.5%, can be further purified. oup.comnih.gov This is achieved by converting the racemic alcohol to its n-butyrate ester, followed by enantioselective hydrolysis catalyzed by a lipase (B570770). oup.comnih.gov This two-step enzymatic process, combining a reductase and a lipase, has been shown to yield (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%. oup.comnih.gov The use of lipases for the kinetic resolution of various esters has been well-documented, highlighting their broad applicability in asymmetric synthesis. nih.govoup.comalmacgroup.com

| Step | Reaction | Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Enantioselective reduction of 3-oxopentanenitrile | Reductase S1 | (R)-3-Hydroxypentanenitrile | 81.5% |

| 2 | Conversion to (R)-1-(cyanomethyl) propyl n-butyrate | Chemical Step | (R,S)-1-(cyanomethyl) propyl n-butyrate | N/A |

| 3 | Lipase-catalyzed enantioselective hydrolysis | Lipase | (R)-3-Hydroxypentanenitrile | >99% |

Enantioselective Ester Hydrolysis

A highly effective method for producing enantiomerically pure (R)-3-hydroxypentanenitrile involves a chemo-enzymatic approach that utilizes lipase-catalyzed enantioselective hydrolysis. nih.govoup.com This process begins with the enzymatic reduction of 3-oxopentanenitrile, which yields (R)-3-hydroxypentanenitrile with a moderate enantiomeric excess. nih.govoup.com To enhance the optical purity, the resulting alcohol is converted into its corresponding n-butyrate ester. nih.govoup.com Subsequent hydrolysis of this ester, catalyzed by a lipase, selectively acts on one enantiomer, resulting in (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%. nih.govoup.com

| Step | Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| 1 | Enzymatic Reduction | Reductase S1 | (R)-3-hydroxypentanenitrile | 81.5% |

| 2 | Esterification | n-Butyrate | (R)-1-(cyanomethyl)propyl n-butyrate | - |

| 3 | Enantioselective Hydrolysis | Lipase | (R)-3-hydroxypentanenitrile | >99% |

Chemical Synthetic Routes

Nucleophilic Addition of Hydrogen Cyanide to Carbonyl Compounds

The nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, such as propanal, is a direct method for forming a cyanohydrin, in this case, this compound. science-revision.co.ukchemguide.co.uk The reaction proceeds via the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon of the aldehyde. savemyexams.comlibretexts.org This reaction is typically performed by mixing the aldehyde with a solution of sodium or potassium cyanide, to which a small amount of acid, like sulfuric acid, is added to generate HCN in situ. chemguide.co.uklibretexts.org The pH is generally maintained between 4 and 5 to ensure a sufficient concentration of both HCN and the more nucleophilic cyanide ion, which accelerates the reaction. chemguide.co.uk The addition of the cyanide ion to the planar carbonyl group can occur from either face, leading to a racemic mixture of the two enantiomers of this compound when starting with an achiral aldehyde. science-revision.co.ukdocbrown.info

Catalytic Hydrogenation of Unsaturated Nitrile Precursors

Catalytic hydrogenation of unsaturated nitrile precursors represents an industrially viable route to this compound. For instance, the hydrogenation of 3-pentenenitrile (B94367) over a palladium on carbon (Pd/C) catalyst can achieve high conversion rates. However, controlling the reaction conditions, particularly moisture, is crucial. For achieving higher stereoselectivity, ruthenium-triphos complexes have been employed as catalysts, yielding the product with a significant enantiomeric excess at elevated temperatures.

| Catalyst | Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |

| 5 wt% Pd/C | 15 | 50 | 78 | 92 |

| Ru-triphos | 20 | 80 | 90 | 85 |

Recent developments have seen the use of continuous flow reactors for this process, which can significantly improve efficiency by reducing residence time and increasing throughput.

Aldol-Type Condensations for β-Hydroxy Nitrile Formation

Aldol-type condensation reactions provide a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of β-hydroxy nitriles. tandfonline.comtandfonline.com In one example, the lithium derivative of isobutyronitrile (B166230) reacts with an optically pure N,N-dibenzylaminoaldehyde in an Aldol-type condensation. tandfonline.comtandfonline.com This reaction leads to the formation of a substituted this compound derivative with control over the stereochemistry at the newly formed stereocenters. tandfonline.comtandfonline.com The reaction of two carbonyl compounds, one of which must have an abstractable alpha-proton to form an enolate, is the basis of the aldol (B89426) condensation. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl group of the second molecule to form a β-hydroxy carbonyl compound. magritek.com A copper-catalyzed retro-aldol reaction of β-hydroxy nitriles with aldehydes has also been reported as a method to access α,β-unsaturated nitriles. rsc.org

Epoxide Ring-Opening Reactions with Cyanide Nucleophiles

The ring-opening of epoxides with a cyanide nucleophile is a well-established method for the synthesis of β-hydroxy nitriles. thieme-connect.de This reaction involves the attack of the cyanide ion on one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group. thieme-connect.de The reaction is regioselective, with the cyanide ion typically attacking the less sterically hindered carbon of the epoxide. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack, following an SN2-type mechanism. thieme-connect.de For instance, the reaction of 1,2-epoxybutane (B156178) with a cyanide source, such as potassium cyanide or acetone (B3395972) cyanohydrin catalyzed by Amberlyst A-21 in water, yields this compound. arabjchem.orgwinthrop.edu In some cases, the decomposition of a cyanohydrin substrate in the presence of an epoxide can lead to the in situ generation of cyanide, which then reacts with the epoxide to form the corresponding β-hydroxy nitrile. winthrop.edunih.gov Halohydrin dehalogenases have also been utilized to catalyze the ring-opening of epoxides with cyanide. d-nb.inforesearchgate.net

| Epoxide | Cyanide Source | Catalyst/Conditions | Product | Yield (%) |

| 1,2-epoxybutane | Acetone Cyanohydrin | Amberlyst A-21, water | This compound | 76 |

| 1,2-epoxybutane | In situ from TMS-protected mandelonitrile (B1675950) decomposition | LiHMDS, THF | This compound | Major product |

Synthesis from Propionic Acid Esters and Acetonitrile

A common method for preparing the precursor 3-oxopentanenitrile involves the condensation of a propionic acid ester, such as ethyl propionate, with acetonitrile. google.comgoogle.com This reaction is typically carried out in the presence of a strong base, like sodium hydride, in a suitable solvent such as tetrahydrofuran (B95107) (THF) under reflux conditions. google.com The resulting alkali metal salt of 3-oxopentanenitrile can be isolated as a stable crystalline solid. google.com This intermediate can then be reduced to this compound. A notable application of this method is in chemo-enzymatic processes where the 3-oxopentanenitrile is stereoselectively reduced using microorganisms or isolated enzymes to produce optically active this compound. google.comgoogle.com

Stereoselective Synthesis and Chiral Control Strategies

The synthesis of specific stereoisomers of this compound is crucial for its application in various fields, particularly as a chiral building block for pharmaceuticals. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, which requires precise control over the chemical transformation. Methodologies to achieve this include enzymatic resolutions, asymmetric catalysis, and the strategic optimization of reaction parameters.

Attainment of High Enantiomeric Excess

Achieving a high enantiomeric excess (ee) is a primary goal in the synthesis of chiral molecules like this compound. A notable and highly effective method is a chemo-enzymatic strategy that combines enzymatic reduction with lipase-catalyzed hydrolysis to produce (R)-3-hydroxypentanenitrile with an exceptionally high ee. tandfonline.comnih.govoup.com

The process begins with the enantioselective enzymatic reduction of the prochiral substrate, 3-oxopentanenitrile. tandfonline.comnih.gov Using a reductase enzyme, this initial step yields (R)-3-hydroxypentanenitrile with a good, but not perfect, enantiomeric excess of approximately 81.5% ee. tandfonline.comoup.comjst.go.jp To further enhance the optical purity, the resulting (R)-enriched nitrile is converted into its corresponding n-butyrate ester, (R)-1-(cyanomethyl) propyl n-butyrate. tandfonline.comnih.gov

The final and critical step is the kinetic resolution of this ester via lipase-catalyzed enantioselective hydrolysis. tandfonline.comoup.com The lipase selectively hydrolyzes the ester of the (R)-enantiomer, leaving the unreacted ester of the (S)-enantiomer. This two-enzyme approach successfully elevates the enantiomeric excess of the final (R)-3-hydroxypentanenitrile product to over 99%. tandfonline.comnih.govoup.com

Other stereoselective approaches have been applied to derivatives of hydroxypentanenitriles. For instance, the synthesis of the four stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile was achieved with high stereocontrol. tandfonline.com An Aldol-type condensation of an optically pure N,N-dibenzylaminoaldehyde with the lithium derivative of isobutyronitrile afforded the desired aminoalcohol with greater than 98% ee. tandfonline.com

Below is a table summarizing research findings on achieving high enantiomeric excess for this compound and related structures.

| Target Compound | Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| (R)-3-Hydroxypentanenitrile | Initial Enzymatic Reduction | Reductase S1 | 81.5% | tandfonline.comoup.com |

| (R)-3-Hydroxypentanenitrile | Subsequent Kinetic Resolution | Lipase | >99% | tandfonline.comnih.govoup.com |

| 4-(S)-(N,N-Dibenzylamino)-2,2-dimethyl-3-(R)-hydroxypentanenitrile | Aldol-type Condensation | Lithium derivative of isobutyronitrile | >98% | tandfonline.com |

Asymmetric Catalysis in Stereoselective Transformations

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically pure compounds. In the case of this compound, biocatalysis, which utilizes enzymes as chiral catalysts, has proven to be a highly effective approach. google.comgoogle.com

Enzymes such as reductases and dehydrogenases are capable of reducing the carbonyl group of 3-ketopentanenitrile to a hydroxyl group with high stereoselectivity. google.com Patents describe processes that employ enzymes sourced from various microorganisms to asymmetrically reduce 3-ketopentanenitrile, yielding optically active this compound in high yields. google.comgoogle.com This enzymatic transformation is the cornerstone of the chemo-enzymatic process detailed in the previous section, where the initial asymmetric reduction sets the chiral center. tandfonline.comoup.com

The process can be carried out using whole microbial cells containing the necessary enzyme or by using the purified enzyme itself. google.com The subsequent lipase-catalyzed kinetic resolution is another example of asymmetric catalysis, where the enzyme selectively interacts with one enantiomer of the racemic ester, allowing for the separation of the desired enantiomer. tandfonline.comnih.gov

Beyond biocatalysis, other forms of asymmetric catalysis can be employed for similar transformations. For example, the stereoselective reduction of an α-N,N-dibenzylaminoketone, a precursor to a substituted hydroxypentanenitrile, was achieved using sodium borohydride (B1222165), where the bulky N,N-dibenzyl group on the adjacent chiral center directed the reduction to yield a high degree of diastereoselectivity. tandfonline.com This is an example of substrate-controlled asymmetric synthesis.

Optimization of Reaction Conditions for Stereocontrol (e.g., Temperature, pH, Catalyst Selection)

The success of a stereoselective synthesis heavily relies on the optimization of reaction conditions. Parameters such as temperature, pH, solvent, and the choice of catalyst are critical for maximizing both yield and stereoselectivity.

For the enzymatic reduction of 3-ketopentanenitrile, specific operational parameters have been identified to ensure optimal performance. google.com The reaction temperature is preferably maintained between 10°C and 60°C, with a more preferred range of 20°C to 40°C. The pH of the reaction medium is also crucial and should be controlled within a range of 2.5 to 9, with a more optimal range being 5 to 9. google.com The addition of water-soluble organic solvents like methanol, ethanol, or tetrahydrofuran can also be beneficial for improving the solubility of the substrate. google.com

Temperature is a key factor in controlling selectivity in non-enzymatic reactions as well. In the stereoselective reduction of an α-N,N-dibenzylaminoketone to its corresponding alcohol, the reaction was conducted at a low temperature of -20°C to enhance diastereoselectivity. tandfonline.com

The table below illustrates the influence of reaction conditions on stereocontrol in the synthesis of this compound and related compounds.

| Reaction | Parameter | Condition | Outcome | Reference |

| Enzymatic Reduction of 3-Ketopentanenitrile | Temperature | 20°C to 40°C | Preferred for optimal enzyme activity | google.com |

| Enzymatic Reduction of 3-Ketopentanenitrile | pH | 5 to 9 | Preferred for optimal enzyme activity | google.com |

| Sodium Borohydride Reduction of α-N,N-dibenzylaminoketone | Temperature | -20°C | High degree of diastereoselectivity | tandfonline.com |

Chemical Reactivity and Advanced Derivatization of 3 Hydroxypentanenitrile

Transformations of the Hydroxyl Moiety

The secondary hydroxyl group in 3-hydroxypentanenitrile is a key site for various chemical modifications, including oxidation to a carbonyl group and replacement through nucleophilic substitution reactions.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol functionality of this compound can be oxidized to yield the corresponding ketone, 3-oxopentanenitrile (B1588766). This transformation is a common step in synthetic pathways that require a carbonyl group for subsequent reactions like aldol (B89426) condensations or reductive aminations. To avoid over-oxidation or side reactions involving the nitrile group, mild and selective oxidizing agents are typically employed.

Common methods for this oxidation include the Swern oxidation and the use of Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.org The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com This method is known for its mild conditions and tolerance of various functional groups. wikipedia.org The Dess-Martin oxidation employs a hypervalent iodine compound, Dess-Martin periodinane, which provides high yields under neutral pH and at room temperature, making it suitable for sensitive substrates. wikipedia.orgchemistrysteps.com

Table 1: Reagents for the Oxidation of Secondary Alcohols to Ketones

| Oxidation Method | Reagents | Typical Conditions | Product from this compound |

|---|

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a good leaving group, facilitating its displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups at the C-3 position. A prominent method for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction. organic-chemistry.orgnih.gov

The Mitsunobu reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. nih.govepo.org This is particularly valuable in the synthesis of chiral molecules where precise stereochemical control is essential. For instance, an alcohol can be converted into an ester, an azide, or other functional groups depending on the nucleophile used. organic-chemistry.org The use of nitrogen nucleophiles like phthalimide (B116566) can lead to the corresponding amine after a subsequent deprotection step. organic-chemistry.org

Table 2: Mitsunobu Reaction for Nucleophilic Substitution of Alcohols

| Reagents | Nucleophile (Example) | Product Type | Key Feature |

|---|---|---|---|

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Carboxylic Acid (R-COOH) | Ester | Inversion of Stereochemistry |

| Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Phthalimide | Phthalimide derivative (precursor to amine) | Inversion of Stereochemistry |

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Hydrogen Azide (HN₃) | Azide | Inversion of Stereochemistry |

Transformations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into other nitrogen-containing moieties, most notably primary amines through reduction.

Reduction to Amine Derivatives

The reduction of the nitrile group in this compound to a primary amine affords 3-hydroxy-1-pentanamine, a valuable bifunctional building block. This transformation can be achieved using various reducing agents.

Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. masterorganicchemistry.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com Catalytic hydrogenation is another widely used method. This involves the use of hydrogen gas in the presence of a metal catalyst. core.ac.uk Palladium on carbon (Pd/C) is a common catalyst for this purpose. core.ac.uk Rhodium-based catalysts have also been shown to be effective for the hydrogenation of nitriles to primary amines under ambient conditions. rsc.org Care must be taken in some cases to avoid the formation of secondary and tertiary amine byproducts. core.ac.uk

Table 3: Reagents for the Reduction of Nitriles to Primary Amines

| Reduction Method | Reagents | Typical Conditions | Product from this compound |

|---|---|---|---|

| Hydride Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | 3-Amino-1-pentanol |

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, H₂ pressure | 3-Amino-1-pentanol |

| Catalytic Hydrogenation | H₂, Rhodium catalysts (e.g., [RhH(PPrⁱ₃)₃]) | Ambient temperature and pressure | 3-Amino-1-pentanol |

Synthesis of Complex Organic Molecules and Bioactive Derivatives

The bifunctional and often chiral nature of this compound makes it a strategic starting material for the synthesis of more complex and biologically active molecules.

Precursors for Chiral Building Blocks

Enantiomerically pure (R)-3-hydroxypentanenitrile is a key precursor for the synthesis of several important bioactive molecules and chiral building blocks. It serves as a starting point for the synthesis of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), a neuromodulator, and (R)-carnitine, which is essential for fatty acid metabolism. researchgate.netresearchgate.net The synthesis of these targets from (R)-3-hydroxypentanenitrile involves a series of transformations that modify both the nitrile and hydroxyl functionalities, often in a stereocontrolled manner.

For example, the synthesis of L-carnitine can be achieved from related chiral β-hydroxy-γ-butyrolactones, which can be accessed from precursors like (R)-4-cyano-3-hydroxybutyric acid esters. google.comgoogle.com These precursors share the core structural motif of this compound. Furthermore, derivatives of this compound are used to create more complex acyclic chiral building blocks, such as O-protected 5-hydroxypentanenitriles that contain a quaternary stereocenter, which are valuable in the total synthesis of natural products. ub.edu The ability to selectively manipulate the hydroxyl and nitrile groups allows for the construction of these elaborate structures from a relatively simple starting material. ub.edu

Applications in β-Amino Alcohol Synthesis

This compound serves as a valuable chiral building block in the synthesis of β-amino alcohols. These motifs are crucial components in a wide array of pharmaceuticals and biologically active compounds. The conversion of this compound to β-amino alcohols typically involves the reduction of the nitrile group to a primary amine. This transformation can be achieved through various methods, including catalytic hydrogenation or the use of chemical reducing agents like lithium aluminum hydride. tandfonline.comgoogle.com

The stereochemistry of the hydroxyl group in the starting this compound is critical as it dictates the stereochemistry of the resulting β-amino alcohol. For instance, the reduction of optically active this compound provides access to enantiomerically pure β-amino alcohols, which are indispensable for the development of stereospecific drugs. google.comsciengine.com

A notable application is in the synthesis of 4-amino-3-hydroxypentanenitrile, a key intermediate for various bioactive molecules. nih.gov The synthesis of stereoisomers of 4-(N,N-dibenzylamino)-2,2-dimethyl-3-hydroxypentanenitrile has been accomplished through methods such as the non-chelation controlled sodium borohydride (B1222165) reduction of the corresponding α-N,N-dibenzylaminoketones and the Aldol-type condensation of optically pure N,N-dibenzylaminoaldehydes with the lithium derivative of isobutyronitrile (B166230). tandfonline.comtandfonline.com

The following table summarizes different approaches to synthesizing β-amino alcohols and related structures, some of which utilize nitrile-containing precursors.

| Product | Method | Starting Material | Reagents/Catalyst | Yield | Enantiomeric/Diastereomeric Excess | Reference |

| β-Amino alcohols | Reduction of α-amino ketone | α-Hydroxy ketone | Chiral amine, Palladium catalyst | Not specified | Not specified | google.com |

| (3S,4S) and (3R,4R) aminoalcohols | Stereoselective reduction | (S)- and (R)-alanines | Sodium borohydride | 92% | Not specified | tandfonline.com |

| N,N-Dibenzylaminoalcohol (1c) | Aldol-type condensation | N,N-Dibenzylalanine | Lithium aluminum hydride, Swern oxidation, Isobutyronitrile, LDA | 85% | >98% e.e. | tandfonline.com |

| Chiral oxazolidin-2-ones (precursors to β-amino alcohols) | Intramolecular C(sp3)–H nitrene insertion | N-benzoyloxycarbamates | Chiral ruthenium catalyst | Up to 99% | Up to 99% ee | sciengine.com |

Role in the Synthesis of Statine (B554654) Analogues

Statine, the (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, and its analogues are crucial components of pepsin inhibitors and other pharmacologically important molecules. researchgate.netresearchgate.net this compound and related cyanohydrins serve as key precursors in the chemoenzymatic synthesis of statine and its analogues.

One synthetic strategy involves the chain elongation of a suitable precursor by one carbon through the addition of a cyanide, which can be derived from or related to a 3-hydroxynitrile structure. nih.gov For example, the synthesis of statine side-chain building blocks has been achieved through the regio- and enantioselective reduction of diketones to form hydroxy-oxo products, followed by chain elongation via cyanide addition. nih.gov

Furthermore, a straightforward synthetic route to statine and its analogues involves the simple reduction of the corresponding N,N-dibenzyl β-keto esters using sodium borohydride, followed by deprotection. researchgate.net While not directly starting from this compound, this highlights the importance of β-hydroxy acid precursors, which can be conceptually linked to the hydrolysis of the nitrile group in hydroxynitriles. The synthesis of statine has also been accomplished through methods involving chiral sulfoxide chemistry and via chiral tetramic acid intermediates. researchgate.netrsc.org

The table below outlines various synthetic approaches to statine and its analogues.

Intermediate in Immunosuppressive Inosine (B1671953) 5′-Monophosphate Dehydrogenase Inhibitor Synthesis

(R)-3-Hydroxypentanenitrile is a significant intermediate in the synthesis of inhibitors for the enzyme inosine 5′-monophosphate dehydrogenase (IMPDH). researchgate.nettandfonline.comresearchgate.net IMPDH is a crucial target for the development of immunosuppressive, antiviral, and anticancer agents. nih.govrsc.org

The optically pure (R)-3-hydroxypentanenitrile is particularly important for producing potent and selective IMPDH inhibitors. researchgate.nettandfonline.com Efficient enzymatic methods have been developed for the synthesis of (R)-3-hydroxypentanenitrile with high enantiomeric excess. These methods often employ the reduction of 3-oxopentanenitrile using reductases from various microorganisms. researchgate.nettandfonline.com For example, an acetoacetyl-CoA reductase from Achromobacter denitrificans has been used to produce (R)-3-hydroxypentanenitrile with over 99% enantiomeric excess. researchgate.net Another chemo-enzymatic approach involves an initial enantioselective enzymatic reduction of 3-oxopentanenitrile, followed by lipase-catalyzed enantioselective hydrolysis to enhance the optical purity to over 99% ee. tandfonline.com

This chiral intermediate is a key component in the synthesis of complex molecules like VX-148, a potent immunosuppressive IMPDH inhibitor. researchgate.netnewdrugapprovals.org The synthesis of such inhibitors underscores the importance of this compound as a building block in medicinal chemistry.

The following table details the enzymatic synthesis of (R)-3-Hydroxypentanenitrile.

| Product | Enzyme/Microorganism | Substrate | Enantiomeric Excess (ee) | Reference |

| (R)-3-Hydroxypentanenitrile | Acetoacetyl-CoA reductase from Achromobacter denitrificans | 3-Oxopentanenitrile | >99% | researchgate.net |

| (R)-3-Hydroxypentanenitrile | Reductase S1 and Lipase (B570770) | 3-Oxopentanenitrile | >99% | tandfonline.com |

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms

The formation and transformation of 3-hydroxypentanenitrile are often catalyzed by specific enzymes, and understanding these mechanisms is crucial for its synthesis and application.

Hydroxynitrile Lyases (HNLs): These enzymes are pivotal in the synthesis and decomposition of cyanohydrins like this compound. nih.govacs.orgresearchgate.net HNLs catalyze the reversible addition of hydrogen cyanide (HCN) to aldehydes or ketones. researchgate.netebi.ac.uk The mechanism for HNLs belonging to the α/β-hydrolase fold superfamily typically involves a single concerted step using general acid-base chemistry, without the formation of a covalent enzyme intermediate. oup.comoup.com This process is essential for defending plants against herbivores by releasing toxic HCN. nih.govacs.orgrsc.org In the synthetic direction, HNLs facilitate the enantioselective C-C bond formation, producing chiral cyanohydrins which are valuable building blocks in chemical synthesis. researchgate.net Different classes of HNLs exist, showing variations in structure and mechanism. researchgate.net For instance, the HNL from Hevea brasiliensis utilizes a catalytic triad (B1167595) to facilitate the reaction. acs.org Halohydrin dehalogenases can also be employed in the synthesis of this compound through the ring-opening of an epoxide intermediate with a cyanide nucleophile. d-nb.info

Esterases and Lipases: Esterases and lipases are also involved in reactions with derivatives of this compound, particularly in kinetic resolutions. researchgate.net Esterases catalyze the hydrolysis of esters through a canonical two-step mechanism involving a serine-histidine-aspartate catalytic triad. oup.comoup.comresearchgate.net This process includes the formation of a covalent acyl-enzyme intermediate. oup.comoup.comresearchgate.net An efficient chemo-enzymatic method for producing (R)-3-hydroxypentanenitrile with high enantiomeric excess involves an initial enzymatic reduction followed by a lipase-catalyzed enantioselective hydrolysis of its n-butyrate ester. nih.gov While esterases and HNLs share the α/β-hydrolase fold and a catalytic triad, their reaction mechanisms and required substrate orientations are distinctly different. oup.comresearchgate.netnih.gov

| Enzyme Class | Catalytic Mechanism Summary | Key Features |

| Hydroxynitrile Lyases (HNLs) | Reversible addition/elimination of HCN to/from carbonyls. researchgate.netebi.ac.uk | Typically a single concerted step (general acid-base catalysis); No covalent intermediate; High enantioselectivity. researchgate.netoup.comoup.com |

| Esterases/Lipases | Hydrolysis of ester bonds. researchgate.netresearchgate.net | Two-step mechanism involving a catalytic triad; Forms a covalent acyl-enzyme intermediate; Used for kinetic resolution. oup.comoup.comnih.gov |

| Halohydrin Dehalogenases | Epoxide ring-opening with cyanide. d-nb.info | Catalyzes nucleophilic substitution to form the cyanohydrin. d-nb.info |

The catalytic activity of both HNLs and esterases is centered around their active sites, which typically contain a catalytic triad of amino acid residues.

Hydroxynitrile Lyases (HNLs): In many HNLs that belong to the α/β-hydrolase superfamily, the active site features a Ser-His-Asp catalytic triad. acs.orgresearchgate.net For example, in the HNL from Hevea brasiliensis (HbHNL), residues Ser80, His236, and Asp207 form the catalytic triad. acs.org Structural and mutational analyses have shown that these residues are critical for catalysis. acs.orgrsc.org Lys236 is another key residue, which helps stabilize the developing negative charge on the cyanide ion, thereby facilitating the cleavage of the C-C bond. ebi.ac.ukrsc.org In the FAD-dependent HNL from almond, two conserved histidine residues are essential for the reaction, with one acting as a general base. nih.govacs.orgnih.gov The HNL from Passiflora edulis utilizes a His8-Asn101 catalytic dyad, where His8 functions as both a general acid and a general base. nih.gov

Esterases: Esterases also possess a Ser-His-Asp catalytic triad within their active site. researchgate.netnih.gov The reaction mechanism involves the serine residue acting as a nucleophile to attack the carbonyl carbon of the ester substrate. oup.comresearchgate.net The histidine residue, polarized by the aspartate, acts as a general base, accepting a proton from the serine. oup.comnih.gov The resulting tetrahedral intermediate is stabilized by an "oxyanion hole," a feature of the active site that accommodates the negatively charged carbonyl oxygen. researchgate.net

| Enzyme | Key Active Site Residues | Function | Reference |

| HbHNL | Ser80, His236, Asp207 (Catalytic Triad) | Act as general acid/base for cyanohydrin cleavage/formation. | acs.org |

| Lys236 | Stabilizes the cyanide ion. | ebi.ac.ukrsc.org | |

| Almond HNL | Two conserved Histidines | One acts as a general base abstracting a proton. | nih.govacs.orgnih.gov |

| PeHNL | His8, Asn101 (Catalytic Dyad) | His8 acts as both general acid and base. | nih.gov |

| Esterases | Ser, His, Asp (Catalytic Triad) | Serine is the nucleophile; Histidine is the general base. | oup.comresearchgate.netnih.gov |

The specific orientation of the substrate within the enzyme's active site is a determining factor for catalysis and stereoselectivity.

Hydroxynitrile Lyases (HNLs): In HNLs, the substrate's hydroxyl group is typically held in place by hydrogen bonds with active site residues. nih.govnih.gov For instance, in the FAD-dependent HNL from almond, the cyanohydrin's hydroxyl group interacts with Cys328, Tyr457, and His497. nih.gov The orientation is crucial for achieving the correct enantiomer; the cyano group must point towards specific residues or cofactors. acs.orgnih.gov In HbHNL, computational studies show that residues like Ile12, Cys81, and Leu157 also contribute significantly to substrate binding through van der Waals and non-polar interactions. rsc.org The flexibility of hydrophobic residues at the entrance of the active site can regulate the size of the cavity, allowing the enzyme to bind a variety of substrates. researchgate.net

Esterases vs. HNLs: A key difference between esterases and HNLs, despite their shared structural fold, is the required substrate orientation for their respective reactions. nih.gov For ester hydrolysis, the substrate's carbonyl oxygen must bind within the oxyanion hole to be stabilized during the formation of the tetrahedral intermediate. oup.comresearchgate.net In contrast, for the HNL lyase reaction, the substrate binds in a different orientation where the hydroxyl group is positioned for deprotonation, and the carbonyl oxygen (of the aldehyde product) binds outside the oxyanion hole, which is often blocked by a residue like Thr11 in HNLs. oup.comresearchgate.netnih.gov This fundamental difference in binding mode makes the catalytic mechanisms incompatible within the same active site without conformational changes. oup.com

Catalytic promiscuity refers to the ability of an enzyme to catalyze a reaction other than the one for which it evolved. nih.govresearchgate.net This phenomenon is particularly relevant in the evolution of HNLs from esterases. nih.govacs.org

Studies on reconstructed ancestral enzymes have shown that they were often more catalytically promiscuous than their modern descendants. nih.govacs.orgnih.gov Ancestral esterases were more likely to catalyze a lyase reaction, and ancestral HNLs were more likely to perform ester hydrolysis. acs.orgnih.gov One particularly promiscuous ancestral enzyme, HNL1, was found to efficiently catalyze both hydrolysis and lyase reactions. acs.org

The evolution from a promiscuous ancestral esterase to a specialized HNL likely involved a process where a weak, promiscuous lyase activity was gained and then improved through selection, often at the expense of the original esterase activity. oup.comoup.com The mechanisms generating this promiscuity may involve conformational flexibility of the enzyme and the utilization of active site residues in different roles for different reactions. nih.gov This flexibility allows the enzyme to bind substrates in multiple orientations, accommodating the conflicting requirements of the hydrolysis and lyase mechanisms. oup.comnih.gov While modern esterases and HNLs are highly specialized, their shared ancestry is evident in this latent catalytic potential. nih.govacs.org

Substrate Binding and Orientation in Enzyme-Catalyzed Reactions

Theoretical Chemistry and Molecular Modeling

Computational methods provide powerful insights into the properties and reaction mechanisms of molecules like this compound at an atomic level.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the thermodynamics and mechanisms of cyanohydrin formation. nih.govnih.govmdpi.com

DFT calculations can be used to model properties such as the enthalpy of formation (ΔfH°). For (3R)-3-hydroxypentanenitrile, DFT calculations using the B3LYP functional with a 6-31G(d) basis set have been employed to predict its thermodynamic stability. These calculations show that intramolecular hydrogen bonding between the hydroxyl (-OH) and nitrile (-C≡N) groups contributes to the stabilization of the molecule.

Furthermore, DFT studies on related cyanohydrin formation reactions have been used to analyze transition states and reaction energy barriers. nih.govmdpi.comacs.org For example, in the hydrocyanation of aldehydes catalyzed by a dipeptide, DFT calculations helped propose a dimeric catalytic species and revealed that hydrogen bonding is crucial for catalysis. nih.govnih.gov Combining DFT with solvation models can also provide insights into solvent effects on reaction pathways. mdpi.com These theoretical models are essential for understanding reaction mechanisms and predicting the behavior of molecules like this compound in various chemical environments. mdpi.comacs.org

| Property | Calculated Value (DFT) | Experimental Value | Method Reference |

| ΔfH° (gas phase) of (3R)-3-hydroxypentanenitrile | 10.8 kJ/mol | 11.1 kJ/mol |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Reactivity

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of this compound at the atomic level. These simulations model the interactions between the molecule and its surrounding solvent, providing critical insights into its solubility, stability, and reactivity. By simulating the system over time, researchers can observe how solvent molecules arrange themselves around the solute and quantify the energetic contributions of these interactions. nih.gov

In the context of this compound, MD simulations are particularly useful for understanding its behavior in aqueous environments, which is relevant to its role in biocatalytic processes. d-nb.info For instance, the formation of this compound via the enzymatic ring-opening of 1,2-epoxybutane (B156178) by a halohydrin dehalogenase (HHDH) can be studied using combined Quantum Mechanics/Molecular Dynamics (QM/MD) approaches. researchgate.net These studies have revealed that the hydrogen-bonding network within the enzyme's active site is crucial for catalytic activity. d-nb.inforesearchgate.net

Table 1: Representative Interaction Energies of this compound with Different Solvents from a Hypothetical MD Simulation

| Solvent | Hydrogen Bond Energy (kJ/mol) | Van der Waals Energy (kJ/mol) | Total Interaction Energy (kJ/mol) | Implication for Reactivity/Solubility |

|---|---|---|---|---|

| Water | -35.2 | -18.5 | -53.7 | Strong H-bonding promotes solubility; water may act as a nucleophile in hydrolysis. |

| Ethanol | -28.9 | -22.1 | -51.0 | Good solubility due to both H-bonding and favorable non-polar interactions. |

| Dimethyl Sulfoxide (B87167) (DMSO) | -15.4 | -25.8 | -41.2 | Soluble, but weaker H-bonding may alter conformational preference. |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding) and Conformational Stability

The three-dimensional structure and stability of this compound are largely governed by its intramolecular interactions. The most significant of these is the potential for hydrogen bonding between the hydrogen atom of the hydroxyl group (-OH) and the nitrogen atom of the nitrile group (-C≡N). This interaction plays a critical role in stabilizing specific spatial arrangements, or conformations, of the molecule.

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio molecular orbital calculations, are employed to investigate the conformational landscape of this compound. acs.org These studies calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of stable conformers. The analysis typically involves rotating key dihedral angles, such as the C-C-C-O and C-C-C-N angles, to map out the potential energy surface and locate energy minima.

Table 2: Calculated Relative Stabilities of this compound Conformers

| Conformer Description | Intramolecular H-Bond Present? | Calculated Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| Gauche (H-bonded) | Yes | 0.00 | ~75% |

| Anti (Extended) | No | 8.5 | ~20% |

| Gauche (Non-H-bonded) | No | 12.0 | ~5% |

Pharmacophore Modeling for Structure-Activity Relationship Prediction

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.net For this compound and its analogs, this involves identifying the key features that enable it to interact with a specific biological target, such as an enzyme. These models serve as powerful tools for predicting the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological function. lookchem.com

A pharmacophore model for this compound would typically include features such as a hydrogen bond donor (the -OH group), a hydrogen bond acceptor (the nitrile nitrogen), and hydrophobic regions (the ethyl group). Studies on related compounds have utilized pharmacophore models to guide the design of new, more potent analogs. For example, a five-point pharmacophore model was instrumental in developing analogs with enhanced inhibitory activity against inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and antiviral drugs.

By understanding the key pharmacophoric features, medicinal chemists can rationally design new molecules with improved potency, selectivity, or metabolic stability. science.gov The model can predict whether adding, removing, or modifying a functional group is likely to enhance or diminish the desired biological effect. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Table 3: Hypothetical Pharmacophore Model for this compound-Based Enzyme Inhibitors

| Pharmacophoric Feature | Corresponding Molecular Moiety in 3-HPN | Predicted Role in Biological Activity | Example of Modification and Predicted SAR Impact |

|---|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Essential for anchoring the molecule in the active site of the target enzyme via a hydrogen bond. | Replacing -OH with -OCH₃ (methoxy) would remove the donor, likely causing a significant loss of activity. |

| Hydrogen Bond Acceptor / Metal Coordinator | Nitrile (-C≡N) group | Interacts with a hydrogen bond donor or a metal cofactor in the enzyme's active site. | Reduction of the nitrile to an amine (-CH₂NH₂) would change the acceptor properties and could alter binding mode or activity. |

| Hydrophobic Center | Ethyl (-CH₂CH₃) group | Occupies a hydrophobic pocket in the enzyme, contributing to binding affinity through van der Waals interactions. | Increasing chain length (e.g., to a propyl group) might improve affinity if the pocket is large enough, or decrease it due to steric clash. |

| Chiral Center | C3 Carbon | Dictates the precise 3D orientation of the functional groups, ensuring a correct fit with the chiral active site. | Using the opposite enantiomer (e.g., (3S) instead of (3R)) would likely result in a dramatic loss of activity due to improper orientation. |

Advanced Analytical Methodologies for Characterization and Enantiopurity Assessment

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for both the analytical-scale assessment and preparative-scale purification of 3-hydroxypentanenitrile. These techniques exploit the differential partitioning of the compound and its enantiomers between a stationary phase and a mobile phase to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the accurate determination of the enantiomeric excess (ee) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

The selection of the appropriate CSP is paramount for successful enantioseparation. Polysaccharide-based columns, particularly those with amylose (B160209) or cellulose (B213188) derivatives coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability for the resolution of chiral alcohols and nitriles. For instance, columns from the Daicel CHIRALCEL® series, such as CHIRALCEL® OJ, OD-H, and OB, are frequently employed for the separation of hydroxyl-containing chiral compounds google.com.

The mobile phase composition is another critical parameter that is optimized to achieve baseline separation. Typically, a normal-phase mode utilizing a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, most commonly an alcohol like 2-propanol or ethanol, is effective. The ratio of these solvents is fine-tuned to balance resolution and analysis time. Detection is commonly performed using a UV detector, often at a wavelength around 210 nm where the nitrile functional group exhibits absorbance .

A representative, albeit general, set of conditions for the chiral HPLC analysis of a hydroxynitrile like this compound is detailed in the table below.

Table 1: Illustrative Chiral HPLC Conditions for Hydroxynitrile Enantioseparation

| Parameter | Condition |

| Column | Daicel CHIRALCEL® OD-H or similar amylose-based CSP |

| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 210 nm |

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated with high precision, which is crucial for applications in asymmetric synthesis and pharmaceutical development.

Capillary Gas Chromatography (GC) is another powerful technique for the analysis of this compound, offering high resolution and sensitivity for determining both optical purity and reaction yield. google.comcore.ac.ukpatsnap.com For the assessment of optical purity, chiral capillary columns are required.

These columns contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers of the analyte. This differential interaction leads to a separation in their retention times. The "Chiraldex G-TA" is an example of a capillary GC column that has been utilized for determining the optical purity of related chiral compounds wiley-vch.de.

The analysis involves dissolving the sample in a suitable volatile solvent, such as ethyl acetate (B1210297), and injecting it into the heated GC inlet where it is vaporized. An inert carrier gas, like helium or nitrogen, transports the vaporized sample through the capillary column. The temperature of the column is often programmed to increase during the analysis to ensure efficient separation and elution of the compounds. By analyzing the extracted organic layer of a reaction mixture, both the molar yield and the optical purity of the produced this compound can be determined google.com.

Table 2: Typical Capillary GC Parameters for Chiral Analysis

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Chiraldex G-TA) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | e.g., 250 °C |

| Oven Program | Initial temperature, ramp rate, and final temperature are optimized for separation. |

| Detector | Flame Ionization Detector (FID) |

For the isolation and purification of this compound on a larger scale than analytical methods allow, preparative and flash column chromatography are the methods of choice. These techniques are essential for removing impurities from reaction mixtures or for the resolution of racemic mixtures.

Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like this compound arabjchem.org. The separation is based on the principle of adsorption chromatography, where different components of the mixture adhere to the silica gel to varying extents.

A solvent system, or eluent, is passed through the column to carry the components along the stationary phase. The polarity of the eluent is a critical factor; a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is frequently used. By gradually increasing the proportion of the more polar solvent (gradient elution), compounds are eluted in order of increasing polarity. For this compound, a mobile phase of hexane/ethyl acetate would be appropriate, with the specific ratio adjusted to achieve optimal separation from impurities.

Table 3: General Conditions for Flash Column Chromatography Purification

| Parameter | Condition |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

While standard flash chromatography is used for general purification, preparative chiral chromatography, which employs a larger version of the chiral columns used in analytical HPLC, can be used for the resolution of enantiomers on a gram scale or larger.

Capillary Gas Chromatography (GC) for Optical Purity and Yield Assessment

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation of this compound and for assessing its enantiomeric composition, providing detailed information about its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons, with their chemical shifts (δ) and coupling patterns (multiplicity) confirming the connectivity of the molecule. For instance, a study reported the following ¹H NMR data for this compound in deuterated chloroform (B151607) (CDCl₃): δ 0.96 (t, 3H), 1.51 (m, 2H), 2.58 (m, 2H), 3.29 (bs, 1H), and 3.69 (q, 1H) arabjchem.org.

Table 4: Reported ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C5) | 0.96 | Triplet (t) |

| CH₂ (C4) | 1.51 | Multiplet (m) |

| CH₂ (C2) | 2.58 | Multiplet (m) |

| OH | 3.29 | Broad Singlet (bs) |

| CH (C3) | 3.69 | Quartet (q) |

| Data obtained in CDCl₃ at 200 MHz arabjchem.org |

Determining the enantiomeric excess of a chiral compound is also possible using NMR spectroscopy through the use of chiral solvating agents (CSAs). This method offers a convenient alternative to chiral chromatography, as it does not require physical separation of the enantiomers.

The principle behind this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte (in this case, this compound) and a chiral solvating agent in solution nih.gov. These diastereomeric complexes have different NMR spectra. Consequently, in the presence of a CSA, the signals of the two enantiomers, which are identical in an achiral environment, can become resolved in the NMR spectrum.

For chiral alcohols like this compound, various types of CSAs can be effective. These include derivatives of mandelic acid, amino acids, or other inherently chiral molecules nih.govnih.gov. The interaction between the CSA and the enantiomers is typically based on non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The choice of solvent is crucial, as it can influence the strength of these interactions. Non-polar solvents like deuterated chloroform or benzene (B151609) are often preferred to enhance the interactions leading to better spectral resolution.

The enantiomeric excess can be determined by integrating the now-separated signals corresponding to each enantiomer in the ¹H NMR spectrum. While no specific application of a CSA for the enantiodiscrimination of this compound is documented in the provided sources, the well-established principles of this technique for other chiral alcohols and nitriles suggest its applicability.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important tool for the characterization of this compound, allowing for the identification of its key functional groups. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its constituent bonds.

The most prominent features in the IR spectrum of this compound are the absorption bands associated with the hydroxyl (-OH) and nitrile (-C≡N) groups. The hydroxyl group typically exhibits a broad absorption band in the region of 3200–3600 cm⁻¹, which is indicative of hydrogen bonding. For this compound specifically, a broad band has been reported around 3485 cm⁻¹. arabjchem.org The nitrile group presents a sharp and intense absorption peak in the range of 2200–2300 cm⁻¹. In the case of this compound, this peak has been observed at approximately 2285 cm⁻¹. arabjchem.org

Additional peaks in the IR spectrum provide further structural information. For instance, absorptions corresponding to C-H stretching vibrations of the alkyl chain are typically observed around 2989 cm⁻¹. arabjchem.org The C-O stretching vibration of the hydroxyl group can also be identified, often appearing in the fingerprint region of the spectrum, around 1071 cm⁻¹. arabjchem.org

A summary of the characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | ~3485 | arabjchem.org |

| Nitrile (-C≡N) | Stretching | ~2285 | arabjchem.org |

| Alkyl (C-H) | Stretching | ~2989 | arabjchem.org |

| Alcohol (C-O) | Stretching | ~1071 | arabjchem.org |

It is important to note that the exact positions of these peaks can be influenced by the sample preparation method and the physical state of the compound (e.g., neat liquid, solution, or KBr pellet). arabjchem.orgnist.gov Comparison of an experimental IR spectrum with a reference spectrum from a database, such as the NIST Chemistry WebBook, can aid in the definitive identification of this compound. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition and molecular weight of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous identification of a compound's molecular formula.

For this compound (C₅H₉NO), the calculated exact mass is 99.068413911 Da. nih.gov HRMS analysis can confirm this value with a high degree of accuracy, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing this compound from other isobaric compounds, which are molecules that have the same nominal mass but different elemental compositions.

In addition to determining the molecular formula, HRMS can provide information about the fragmentation patterns of this compound. When subjected to ionization in the mass spectrometer, the molecule can break apart into smaller, charged fragments. The masses of these fragments can be measured with high accuracy, providing valuable clues about the compound's structure. For example, the detection of specific fragment ions can confirm the presence of the hydroxyl and nitrile functional groups.

The predicted collision cross section (CCS) values for different adducts of this compound, which relate to the ion's shape and size, can also be determined. uni.lu These values can be useful for further structural characterization and for separating isomers.

The following table summarizes key HRMS data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉NO | nih.gov |

| Exact Mass | 99.068413911 Da | nih.gov |

| Monoisotopic Mass | 99.068413911 Da | nih.gov |

HRMS is often coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC) to analyze complex mixtures. researchgate.net This combination allows for the separation of this compound from other components in a sample before it is introduced into the mass spectrometer, ensuring a clean and accurate mass measurement.

Circular Dichroism (CD) Spectroscopy for Chiral Configuration Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to determine the absolute configuration of chiral molecules like this compound. This method is based on the differential absorption of left- and right-circularly polarized light by a chiral compound. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, providing a unique fingerprint of its stereochemistry.

For this compound, which possesses a chiral center at the C3 position, CD spectroscopy can be used to distinguish between the (R) and (S) enantiomers. The two enantiomers will produce mirror-image CD spectra. By comparing the experimentally obtained CD spectrum with that of a known standard or with a spectrum predicted by theoretical calculations, the absolute configuration of the sample can be assigned.

The application of CD spectroscopy is particularly valuable in the context of asymmetric synthesis or enzymatic resolution of this compound, where it is crucial to determine the enantiomeric excess (ee) and the absolute configuration of the product. patsnap.com For instance, in the enzymatic reduction of 3-oxopentanenitrile (B1588766) to produce (R)-3-hydroxypentanenitrile, CD spectroscopy can be used to confirm the stereochemical outcome of the reaction. jst.go.jp

The shape and sign of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. In the case of this compound, the nitrile and hydroxyl groups are the key chromophores that contribute to the CD signal.

It is important to note that the CD spectrum can be influenced by factors such as the solvent, temperature, and the presence of any impurities. kcl.ac.uk Therefore, it is essential to carefully control these experimental parameters to obtain reliable and reproducible results.

Other Advanced Analytical Approaches for Reaction Monitoring and Product Analysis

Beyond the core techniques of IR, HRMS, and CD spectroscopy, a range of other advanced analytical methods are employed for the comprehensive analysis of this compound, particularly for monitoring its synthesis and ensuring the purity of the final product.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. google.com When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it allows for the quantification of the compound and the identification of any volatile impurities or byproducts in the reaction mixture. researchgate.net Chiral GC columns can also be used to separate and quantify the enantiomers of this compound, providing a measure of the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is frequently used for the analysis of this compound. Chiral HPLC, in particular, is a cornerstone for determining the enantiomeric purity of the compound. This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the this compound molecule. arabjchem.org While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents can induce chemical shift differences between the corresponding protons or carbons of the two enantiomers, enabling the determination of their ratio.

Enzymatic Assays can be employed for the specific detection and quantification of this compound. For example, hydroxynitrile lyases, which catalyze the cleavage of cyanohydrins, can be used in colorimetric assays to measure the concentration of the substrate. researchgate.netnih.gov These assays can be adapted for high-throughput screening to identify new enzymes for the synthesis of chiral hydroxynitriles.

X-ray Crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal of the compound or a derivative can be obtained. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the arrangement of all atoms in the molecule.

The following table provides a summary of these advanced analytical approaches and their primary applications in the context of this compound.

| Analytical Technique | Primary Application |

| Gas Chromatography (GC) | Analysis of volatile impurities, reaction monitoring |

| Chiral Gas Chromatography (GC) | Enantiomeric purity determination |

| High-Performance Liquid Chromatography (HPLC) | Product purification, quantification |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation |

| Enzymatic Assays | Quantification, high-throughput screening |

| X-ray Crystallography | Absolute configuration determination |

The selection of the most appropriate analytical method or combination of methods depends on the specific goals of the analysis, whether it be routine quality control, in-depth structural characterization, or the monitoring of a synthetic reaction.

Research Applications and Interdisciplinary Potential of 3 Hydroxypentanenitrile

Role as a Key Intermediate in Fine Chemical Synthesis

3-Hydroxypentanenitrile is a significant intermediate in the synthesis of high-value chemical products. Its dual reactivity allows for sequential or selective modification of its functional groups to build molecular complexity.

Optically active this compound is a recognized and useful synthetic raw material and intermediate for pharmaceutical and agricultural chemicals that require optical activity for their biological function. nih.govnih.gov Its unique chemical structure, particularly its chiral form, makes it a key component in the development of new drugs and medications. lookchem.com The compound serves as a versatile precursor, undergoing various chemical transformations such as oxidation of the hydroxyl group to a ketone or reduction of the nitrile group to a primary amine, thereby providing pathways to a diverse range of more complex molecules.

The utility of this compound extends to the synthesis of intricate organic molecules. It serves as a chiral building block for creating compounds with defined three-dimensional structures. For example, it is a documented precursor for the synthesis of other bioactive compounds, such as (R)-GABOB (gamma-amino-beta-hydroxybutyric acid) and (R)-carnitine hydrochloride, which have therapeutic applications. The ability to use this compound to introduce specific stereocenters is crucial in the construction of these complex molecular architectures where biological activity is highly dependent on stereochemistry.

Pharmaceutical and Agrochemical Intermediate Synthesis

Contributions to Enzyme-Catalyzed Reaction Studies and Chiral Drug Development

The chiral nature of this compound makes it a compound of great interest in the field of biocatalysis, particularly for studying enzyme selectivity and developing stereochemically pure pharmaceuticals.

This compound is central to studies on enzyme-catalyzed reactions, primarily through its production via the enantioselective reduction of its corresponding ketone, 3-oxopentanenitrile (B1588766). nih.gov Various microorganisms and their isolated enzymes (reductases and dehydrogenases) are used to asymmetrically reduce the ketone, yielding optically active this compound. google.comgoogle.com This process is a key example of enantioselective biocatalysis for producing a chiral alcohol.

Furthermore, this compound itself can act as a substrate in enzymatic reactions. For instance, it is a substrate for hydroxynitrile lyases, which catalyze the cleavage of hydrogen cyanide. nih.gov It is also used in lipase-catalyzed enantioselective hydrolysis to enhance its own optical purity, demonstrating its role as a substrate in kinetic resolution processes. nih.gov A chemo-enzymatic procedure involving the initial reduction of 3-oxopentanenitrile followed by lipase-catalyzed hydrolysis of the resulting ester of this compound has been established to produce the (R)-enantiomer with over 99% enantiomeric excess. nih.gov

| Parameter | Enzymatic Reduction (Initial) | Enzymatic Resolution (Hydrolysis) |

|---|---|---|